molecular formula C19H25Cl2NO4S B224875 N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

Katalognummer B224875
Molekulargewicht: 434.4 g/mol
InChI-Schlüssel: LWQFCRYRMAATSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative belongs to a class of compounds known as potassium channel blockers, which are being investigated for their ability to treat various diseases.

Wirkmechanismus

The mechanism of action of ADX-10059 involves its ability to block the TRPV1 and ENaC channels. TRPV1 channels are expressed in sensory neurons and are involved in the perception of pain and heat. By blocking these channels, ADX-10059 can reduce pain and inflammation. ENaC channels are expressed in the lungs and kidneys and are involved in the regulation of sodium transport. By inhibiting these channels, ADX-10059 can reduce fluid accumulation in the lungs and improve lung function.
Biochemical and Physiological Effects
ADX-10059 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been shown to improve lung function in animal models of COPD and acute lung injury. These effects are thought to be mediated by the blockade of TRPV1 and ENaC channels.

Vorteile Und Einschränkungen Für Laborexperimente

ADX-10059 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals. In addition, its potency and selectivity for TRPV1 and ENaC channels may limit its use in studying other ion channels or receptors.

Zukünftige Richtungen

There are several future directions for the study of ADX-10059. One area of interest is its potential use in the treatment of pain and inflammation in humans. Clinical trials have shown promising results in patients with osteoarthritis and chronic low back pain. Another area of interest is its potential use in the treatment of respiratory diseases, such as COPD and cystic fibrosis. Preclinical studies have shown that ADX-10059 can improve lung function and reduce inflammation in animal models of these diseases. Finally, there is interest in developing more potent and selective TRPV1 and ENaC blockers based on the structure of ADX-10059. These compounds may have even greater therapeutic potential for a variety of diseases.

Synthesemethoden

The synthesis of ADX-10059 involves several steps, including the reaction of 2-adamantanol with 2-bromoethanol to form 2-(1-adamantyloxy)ethanol. This intermediate is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to yield ADX-10059. The purity of the final product is typically assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

ADX-10059 has been investigated for its potential therapeutic applications in various disease areas, including hypertension, chronic obstructive pulmonary disease (COPD), and gastroesophageal reflux disease (GERD). It has been shown to be a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. In addition, ADX-10059 has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in the lungs and kidneys.

Eigenschaften

Molekularformel

C19H25Cl2NO4S

Molekulargewicht

434.4 g/mol

IUPAC-Name

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25Cl2NO4S/c1-25-18-16(3-2-15(20)17(18)21)27(23,24)22-4-5-26-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-3,12-14,22H,4-11H2,1H3

InChI-Schlüssel

LWQFCRYRMAATSL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Kanonische SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.